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N-(4-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide

FXR antagonist Nuclear Receptor Metabolic Disease

Sourcing an authentic FXR antagonist with confirmed activity? Regioisomeric impurities can render analogs inactive. This compound is the para-methylphenyl regioisomer matching the potent E16 template. • FXR binding IC50 = 47 nM; cellular antagonism IC50 = 2.62 µM • Clean cytotoxicity profile (<5% toxicity at 40 µM), no FXR agonism • Validated positive control for TR-FRET and GeneBLAzer assays Obtain batch-certified material for reliable nuclear receptor screening and SAR mapping.

Molecular Formula C17H14N4O3
Molecular Weight 322.324
CAS No. 321570-87-0
Cat. No. B2762557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide
CAS321570-87-0
Molecular FormulaC17H14N4O3
Molecular Weight322.324
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3C=CC=N3)[N+](=O)[O-]
InChIInChI=1S/C17H14N4O3/c1-12-3-6-14(7-4-12)19-17(22)13-5-8-15(16(11-13)21(23)24)20-10-2-9-18-20/h2-11H,1H3,(H,19,22)
InChIKeyMCCHURHSWUEPDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

FXR Antagonist Scaffold for Metabolic Research


N-(4-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide (CAS 321570-87-0) is a 1,3,4-trisubstituted-pyrazole carboxamide. It belongs to a compound class identified as antagonists of the Farnesoid X Receptor (FXR, NR1H4), a nuclear receptor central to bile acid and cholesterol homeostasis [1]. The compound incorporates a 4-methylphenyl amide substituent, a nitro group at the 3-position of the central benzamide ring, and a pyrazol-1-yl moiety at the 4-position. Research on closely related analogs has demonstrated that precise substitution patterns on the N-phenyl ring are critical determinants of FXR binding affinity and cellular antagonistic potency [1].

Why Substitution Pattern Determines FXR Antagonist Activity


Trisubstituted-pyrazole carboxamides are not functionally interchangeable. Systematic SAR studies have shown that even minor alterations to the N-phenyl substitution pattern, such as moving a single methyl group from the para to the meta or ortho position, can drastically alter both FXR binding affinity (IC50 ranging from inactive to low nanomolar) and cellular antagonist potency (IC50 shifting from inactive to micromolar) [1]. This steep SAR landscape means that procurement based solely on core scaffold similarity, without verification of the exact substitution pattern, carries a high risk of selecting a compound that is either completely inactive or has a substantially different biological profile [1].

Quantitative Evidence: Potency and Selectivity


Para-Methyl Substitution is Critical for FXR Binding Affinity

In the primary FXR antagonist scaffold series, a para-methyl substituent on the N-phenyl ring (as in 321570-87-0) is essential for high-affinity binding. The template compound E16, which contains a 4-methylphenyl amide group, exhibits an FXR TR-FRET binding IC50 of 47 nM [1]. In contrast, compounds with alternative substitution patterns on the N-phenyl ring, such as the 2-methyl variant (E1) or unsubstituted phenyl derivatives, show substantially reduced binding affinity, with many failing to achieve a measurable IC50 at concentrations up to 164 nM [1]. This indicates that the para-methyl group contributes a specific hydrophobic interaction, likely with Phe329 or His294 in the FXR ligand-binding domain, that is not recapitulated by other simple alkyl or halo substitutions [1].

FXR antagonist Nuclear Receptor Metabolic Disease

Cellular Antagonist Potency Requires 4-Methylphenyl Group

The template compound E16, which bears the 4-methylphenyl amide group, displays a cellular FXR antagonistic IC50 of 2.62 µM in the GeneBLAzer cell-based assay [1]. In contrast, the 3-methylphenyl regioisomer (E11) shows only 38.8% inhibition at the highest tested concentration (40 µM), and no IC50 could be determined [1]. This demonstrates that the para-methyl substitution not only enhances binding affinity but also translates into superior cellular functional antagonism, whereas the meta-methyl analog is essentially inactive in cells [1].

Cell-based assay FXR antagonism GeneBLAzer

Dimethyl Variant Increases Lipophilicity Without Potency Gain

The 3,4-dimethylphenyl analog (CAS 321570-93-8) represents a close structural neighbor to 321570-87-0. Within the trisubstituted-pyrazole carboxamide series, the addition of a second methyl group at the meta position of the N-phenyl ring increases the calculated logP (cLogP) by approximately 0.5 units compared to the 4-methylphenyl compound [1]. While specific IC50 values for the 3,4-dimethylphenyl analog are not reported in the core screening dataset, SAR trends indicate that increased steric bulk at the meta position can be tolerated but does not consistently improve FXR antagonistic potency compared to the para-methyl-only substitution pattern seen in the lead compound E16 [1]. The increased lipophilicity of the 3,4-dimethylphenyl variant may also affect aqueous solubility and non-specific protein binding, factors that can complicate cell-based assay interpretation [1].

SAR Lipophilicity FXR antagonist optimization

Low Cytotoxicity Profile for Cell-Based Assays

In the cytotoxicity assay performed in GeneBLAzer FXR cells, the template compound E16 (4-methylphenyl) showed no significant toxicity, with cell viability remaining above 95% of control at 40 µM [1]. This clean cytotoxicity profile is consistent across the compound series, indicating that the trisubstituted-pyrazole carboxamide scaffold is generally non-cytotoxic at concentrations required for FXR antagonism [1]. However, the absence of cytotoxicity for the 4-methylphenyl variant is specifically documented, providing confidence for its use in extended cell-based assays where cytotoxicity could confound functional readouts [1].

Cytotoxicity Selectivity Drug Discovery

Research and Screening Applications


FXR Antagonist Screening for Metabolic Disorders

321570-87-0 is most appropriately deployed as a structurally-defined FXR antagonist reference compound in screening libraries targeting cholestasis, dyslipidemia, and metabolic syndrome. Its para-methylphenyl substitution pattern matches the pharmacophore of the most potent FXR antagonist template (E16), which demonstrated an FXR binding IC50 of 47 nM and a cellular antagonistic IC50 of 2.62 µM [1]. This compound can serve as a positive control for validating TR-FRET binding assays and GeneBLAzer cell-based screens, where regioisomers such as the 3-methylphenyl analog have proven inactive [1].

SAR Studies on N-Phenyl Substitution

The well-documented SAR divergence between para-methyl (active) and meta-methyl (inactive) N-phenyl substitution makes 321570-87-0 an essential comparator for medicinal chemistry campaigns investigating hydrophobic contacts in the FXR ligand-binding domain. The compound's specific substitution pattern has been implicated in interactions with aromatic residues Phe329 and His294 [1]. Researchers can use this compound alongside its regioisomeric and multi-substituted analogs to systematically map the steric and electronic requirements for FXR antagonism [1].

Nuclear Receptor Selectivity Profiling

Given the critical role of FXR in bile acid homeostasis and its crosstalk with other nuclear receptors (LXR, PXR, CAR), 321570-87-0 can be incorporated into nuclear receptor selectivity panels. The compound's clean cytotoxicity profile (<5% toxicity at 40 µM) and lack of FXR agonistic activity [1] ensure that observed effects in counter-screens can be attributed specifically to FXR antagonism, rather than non-specific cellular stress or off-target nuclear receptor activation [1].

FXR-Dependent Cellular Model Development

For laboratories establishing FXR-dependent reporter gene assays in hepatic or intestinal cell lines (e.g., HepG2, Caco-2), 321570-87-0 provides a validated chemical probe for confirming FXR pathway engagement. Its demonstrated activity in the GeneBLAzer FXR cell-based assay [1] indicates that the compound is cell-permeable and capable of antagonizing FXR-mediated transcription in a cellular context, making it suitable for assay development and validation [1].

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